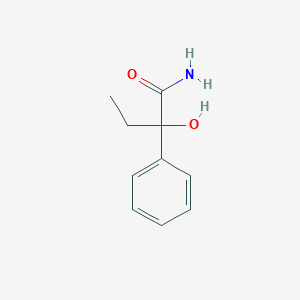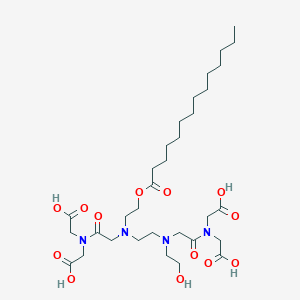
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acid, also known as Myr-HO-EDA-BAPTA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
作用機序
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA works by chelating calcium ions. Calcium ions are important signaling molecules in cells, and their concentration is tightly regulated. N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA binds to calcium ions, preventing them from interacting with other molecules in the cell. This can be used to study the role of calcium signaling in various cellular processes.
生化学的および生理学的効果
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA has been shown to have biochemical and physiological effects in cells. It has been used to study the role of calcium signaling in muscle contraction, neurotransmitter release, and gene expression. N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA has also been used to study the effects of calcium signaling on cell proliferation and apoptosis.
実験室実験の利点と制限
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA has several advantages for lab experiments. It is a calcium chelator that can be used to study calcium signaling in cells. It is also membrane-permeable, which allows it to enter cells and interact with intracellular calcium ions. However, N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA has some limitations. It can be toxic to cells at high concentrations, and it can also interfere with other signaling pathways in cells.
将来の方向性
For research include studying the effects of N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA on different cell types and in different physiological contexts, developing new calcium chelators, and using N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA as a tool to study the role of calcium signaling in disease processes.
合成法
The synthesis of N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA involves several steps. First, 2-hydroxyethylamine is reacted with 1,8-dioxotriethylenetetramine to form N,N-bis(2-hydroxyethyl)-1,8-dioxotriethylenetetramine. Next, this compound is reacted with N-(2-bromoethyl)-myristamide to form N(3)-2'-myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine. Finally, this compound is reacted with BAPTA to form N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA.
科学的研究の応用
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA has been studied for its potential applications in scientific research. It is a calcium chelator that can be used to study calcium signaling in cells. Calcium signaling is involved in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By chelating calcium, N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA can be used to study the role of calcium signaling in these processes.
特性
CAS番号 |
138420-02-7 |
|---|---|
製品名 |
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acid |
分子式 |
C32H56N4O13 |
分子量 |
704.8 g/mol |
IUPAC名 |
2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C32H56N4O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-32(48)49-19-17-34(21-27(39)36(24-30(44)45)25-31(46)47)15-14-33(16-18-37)20-26(38)35(22-28(40)41)23-29(42)43/h37H,2-25H2,1H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47) |
InChIキー |
FLQUOGJSSXUQCY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCN(CCN(CCO)CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCCN(CCN(CCO)CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |
その他のCAS番号 |
138420-02-7 |
同義語 |
Gd-MHE-DTTA MHE-DTTA N(3)-2'-myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



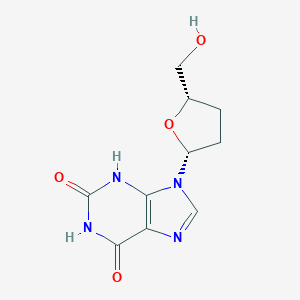
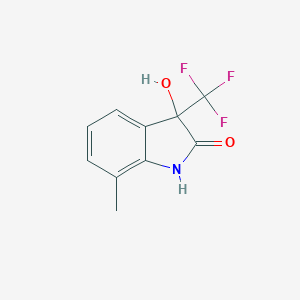
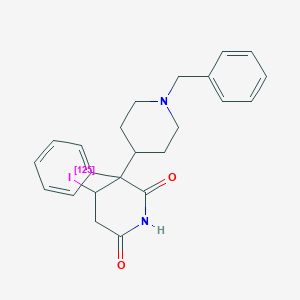
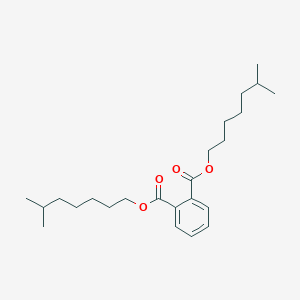
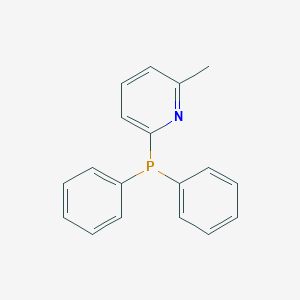
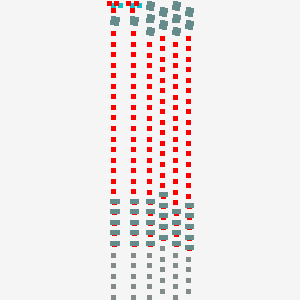

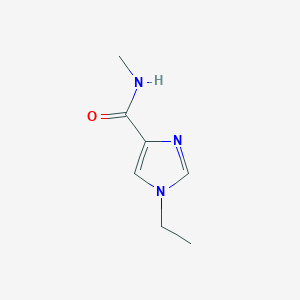
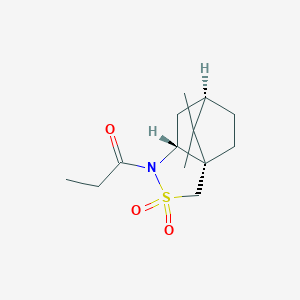
![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)
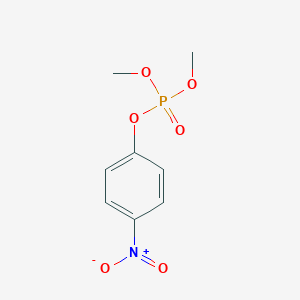
![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)
